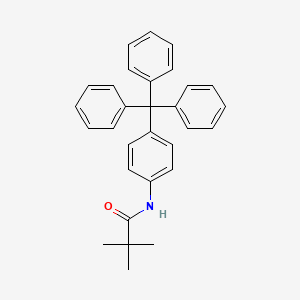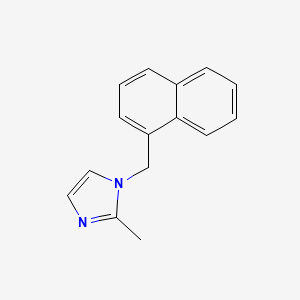![molecular formula C21H24N2O7S2 B5145805 bis[3-(4-morpholinylsulfonyl)phenyl]methanone](/img/structure/B5145805.png)
bis[3-(4-morpholinylsulfonyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3-(4-morpholinylsulfonyl)phenyl]methanone, commonly known as BMSM, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. BMSM is a sulfonamide-based compound that has been synthesized through a variety of methods.
Scientific Research Applications
BMSM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, BMSM has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In materials science, BMSM has been used to synthesize novel materials with unique properties. In catalysis, BMSM has been used as a catalyst for various organic reactions.
Mechanism of Action
The mechanism of action of BMSM is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways. In medicinal chemistry, BMSM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. BMSM has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
BMSM has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic effects. In animal models, BMSM has been shown to reduce inflammation and inhibit the growth of tumors. BMSM has also been shown to have a low toxicity profile, making it a promising candidate for further investigation.
Advantages and Limitations for Lab Experiments
BMSM has several advantages for lab experiments, including its high purity and stability. BMSM is also readily available and relatively inexpensive, making it an attractive option for researchers. However, BMSM has some limitations, including its low solubility in water and its potential for degradation under certain conditions.
Future Directions
There are several future directions for research involving BMSM. In medicinal chemistry, further investigation is needed to determine the optimal dosage and delivery method for BMSM as an anti-inflammatory and anti-cancer agent. In materials science, BMSM can be further explored for its potential to synthesize novel materials with unique properties. In catalysis, BMSM can be further investigated for its potential as a catalyst for various organic reactions. Overall, BMSM has significant potential for various applications and warrants further investigation.
Synthesis Methods
BMSM can be synthesized through several methods, including the reaction of 4-morpholinylsulfonyl chloride with 3-hydroxybenzophenone, followed by the addition of a base. Another method involves the reaction of 4-morpholinylsulfonyl chloride with 3-acetylbenzophenone, followed by the addition of a base. These methods have been optimized to ensure high yields and purity of the final product.
properties
IUPAC Name |
bis(3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S2/c24-21(17-3-1-5-19(15-17)31(25,26)22-7-11-29-12-8-22)18-4-2-6-20(16-18)32(27,28)23-9-13-30-14-10-23/h1-6,15-16H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFQVCYIPVRXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[3-(4-morpholinylsulfonyl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-cyclohexen-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5145728.png)
![ethyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5145737.png)
![ethyl 1-(2-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5145738.png)
![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol](/img/structure/B5145742.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5145746.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5145754.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-nitrobenzene](/img/structure/B5145769.png)
![2-chloro-N-{1-[1-(3-phenylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5145772.png)

![3-[(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5145786.png)
![3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5145789.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5145793.png)
![ethyl (2,6-dichloro-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5145795.png)
